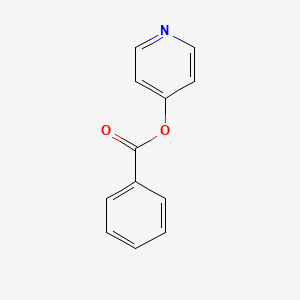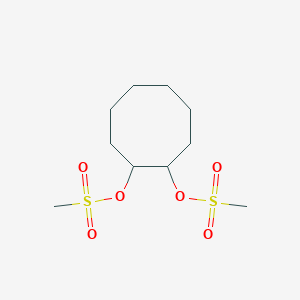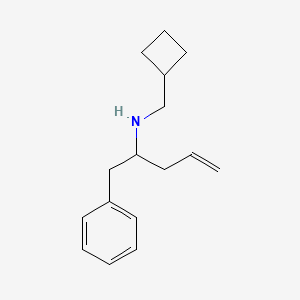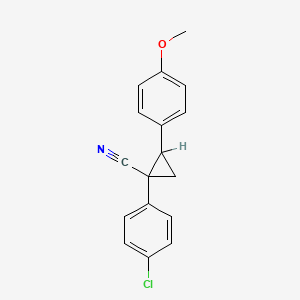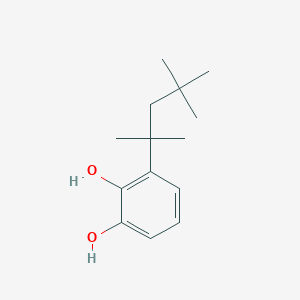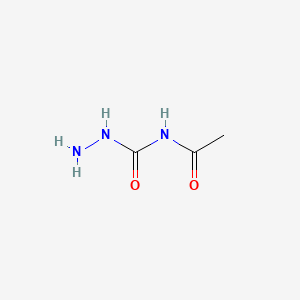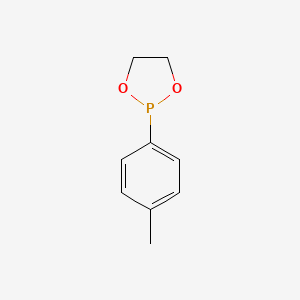
2-(4-Methylphenyl)-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-1,3,2-dioxaphospholane is an organophosphorus compound characterized by a dioxaphospholane ring attached to a 4-methylphenyl group
準備方法
The synthesis of 2-(4-Methylphenyl)-1,3,2-dioxaphospholane typically involves the reaction of 4-methylphenylphosphonic dichloride with ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the dioxaphospholane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
2-(4-Methylphenyl)-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaphospholane ring is opened, and new substituents are introduced.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted dioxaphospholanes.
科学的研究の応用
2-(4-Methylphenyl)-1,3,2-dioxaphospholane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. The dioxaphospholane ring plays a crucial role in these interactions, providing a unique structural framework that enhances binding affinity and specificity.
類似化合物との比較
Similar compounds to 2-(4-Methylphenyl)-1,3,2-dioxaphospholane include other dioxaphospholane derivatives and organophosphorus compounds. Compared to these compounds, this compound is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. Other similar compounds include:
- 2-Phenyl-1,3,2-dioxaphospholane
- 2-(4-Chlorophenyl)-1,3,2-dioxaphospholane
- 2-(4-Methoxyphenyl)-1,3,2-dioxaphospholane
These compounds share the dioxaphospholane ring structure but differ in the substituents attached to the phenyl ring, leading to variations in their reactivity and applications.
特性
CAS番号 |
38131-95-2 |
|---|---|
分子式 |
C9H11O2P |
分子量 |
182.16 g/mol |
IUPAC名 |
2-(4-methylphenyl)-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C9H11O2P/c1-8-2-4-9(5-3-8)12-10-6-7-11-12/h2-5H,6-7H2,1H3 |
InChIキー |
GGSXRHIIQQPWLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
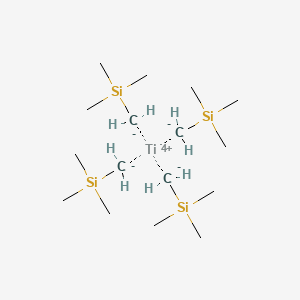
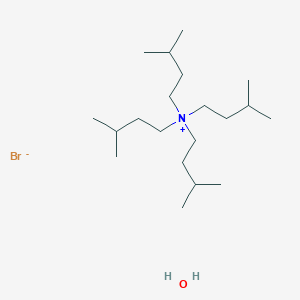
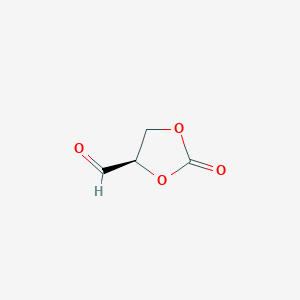
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
